Molecular Identity Clarification: Distinguishing Conjugate 25 (VHL-Based) from CRBN-Based Conjugate 25 (TFA Salt)
A critical procurement distinction exists between two chemically distinct entities both referred to as E3 Ligase Ligand-linker Conjugate 25 in vendor catalogs. The VHL-based Conjugate 25 (BenchChem B12370203, EvitaChem EVT-12503604) is characterized by a molecular weight of 711.9 g/mol and incorporates the (S,R,S)-AHPC VHL ligand . In contrast, the CRBN-based Conjugate 25 TFA (CAS 1950635-14-9, also marketed as Cereblon Ligand-Linker Conjugates 11 TFA) is characterized by a molecular weight of 544.48 g/mol and incorporates a thalidomide-based cereblon ligand . The TFA salt form (CAS 1950635-14-9) is supplied at ≥95% to ≥98% purity across vendors including Bidepharm (95%), TargetMol (98.94%), and Adooq (>98%) [1][2]. Users must verify which chemical entity corresponds to their intended E3 ligase recruitment strategy, as VHL-recruiting and CRBN-recruiting PROTACs exhibit distinct degradation profiles, tissue specificity, and resistance mechanisms [3].
| Evidence Dimension | Molecular identity and E3 ligase recruitment module |
|---|---|
| Target Compound Data | VHL-based Conjugate 25: MW 711.9 g/mol, C36H53N7O6S, (S,R,S)-AHPC VHL ligand |
| Comparator Or Baseline | CRBN-based Conjugate 25 TFA: MW 544.48 g/mol, C23H27F3N4O8, thalidomide-based cereblon ligand |
| Quantified Difference | MW difference: 167.42 g/mol; distinct E3 ligase recruitment (VHL vs. CRBN) |
| Conditions | Vendor catalog specifications and CAS registry analysis |
Why This Matters
Procurement of the incorrect Conjugate 25 variant will result in recruitment of the wrong E3 ligase (VHL instead of CRBN, or vice versa), invalidating the PROTAC design and wasting experimental resources.
- [1] TargetMol. Thalidomide-O-amido-C6-NH2 TFA (T17919). Purity: 98.94%, CAS: 1950635-14-9. View Source
- [2] Adooq. Thalidomide-O-amido-C6-NH2 (TFA) (A21639). Purity: >98%, CAS: 1950635-14-9. View Source
- [3] Lai AC, Crews CM. Induced protein degradation: an emerging drug discovery paradigm. Nature Reviews Drug Discovery. 2017;16(2):101-114. View Source
